molecular formula C20H25ClN2O2S B3607471 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Cat. No.: B3607471
M. Wt: 392.9 g/mol
InChI Key: HTCVOGDMWZPFSL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a piperazine derivative characterized by a central six-membered ring with two nitrogen atoms. The compound features a 3-chloro-4-methylphenyl group at position 1 and a sulfonyl-linked 2,4,5-trimethylphenyl moiety at position 2. The molecular formula is C₂₇H₃₀ClN₂O₂S, with a molecular weight of 490.06 g/mol. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution between substituted piperazines and sulfonyl chlorides under controlled conditions .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-14-5-6-18(13-19(14)21)22-7-9-23(10-8-22)26(24,25)20-12-16(3)15(2)11-17(20)4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCVOGDMWZPFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22ClN2O2S
  • CAS Number : [insert CAS number if available]

Anticholinergic Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant anticholinergic activity. They have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibiting AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in conditions like Alzheimer's disease .

Anticonvulsant Properties

In various studies, piperazine derivatives have demonstrated anticonvulsant properties. For instance, one study highlighted that related compounds exhibited marked activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. This suggests that the compound may provide therapeutic benefits for seizure disorders .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against different cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Further studies are needed to elucidate the specific pathways involved and to confirm these findings across a broader range of cell lines .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of AChE : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine.
  • Receptor Interactions : It may also interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression, leading to cell death.

Case Studies

StudyFindings
Varadaraju et al. (2013)Demonstrated that piperazine derivatives inhibit AChE effectively and showed potential in treating Alzheimer's disease .
Anticonvulsant Activity StudyReported significant anticonvulsant effects in MES and scPTZ models .
Cytotoxicity AssayShowed inhibition of cancer cell proliferation in vitro; further investigation required for detailed mechanisms .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the realm of medicinal chemistry. Its structural features suggest potential activity as an antipsychotic or antidepressant agent. The piperazine moiety is commonly found in many therapeutic agents, indicating that this compound may interact with neurotransmitter systems in the brain.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine can exhibit significant antidepressant effects. Studies involving similar compounds have shown modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation.

Chemical Synthesis

The synthesis of 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine involves multi-step reactions that can be optimized for yield and purity. The processes typically include the formation of the piperazine core followed by the introduction of the chloro and sulfonyl groups.

Table 1: Synthesis Steps Overview

StepReaction TypeKey ReagentsPurpose
1N-AlkylationChloroalkaneIntroduce chloro group
2SulfonationSulfonyl chlorideIntroduce sulfonyl group
3CyclizationPiperazine baseForm piperazine ring

Environmental Sciences

Due to its chemical properties, this compound may also be studied within environmental sciences, particularly concerning its impact on aquatic ecosystems. Compounds containing chlorine are often scrutinized for their toxicity and long-term environmental effects.

Case Study: Aquatic Toxicity

Research has shown that chlorinated compounds can be harmful to aquatic life, leading to investigations into their degradation and potential remediation methods. Understanding the behavior of such compounds in water bodies is crucial for environmental safety.

Material Science

The unique properties of this compound allow for exploration in material science applications, particularly in developing new polymers or coatings that require specific chemical resistance or stability.

Table 2: Potential Material Applications

Application AreaDescription
CoatingsDevelopment of protective coatings resistant to chemical degradation
PolymersUse in synthesizing advanced polymeric materials with enhanced properties

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The position of chlorine (e.g., 3-chlorophenyl vs. 4-chlorophenyl) affects receptor specificity. For example, 1-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine shows anticonvulsant activity, while positional isomers may lack this property .
  • Halogen vs. Alkyl Groups : Fluorine substitution (e.g., in 1-[(2-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine) improves lipophilicity and bioavailability compared to chlorine, as seen in the target compound .

Pharmacokinetic and Pharmacodynamic Differences

  • Solubility : Compounds with methoxy or ethoxy groups (e.g., 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine) exhibit higher aqueous solubility than the target compound due to polar substituents .
  • Metabolic Stability : The 2,4,5-trimethylphenyl group in the target compound reduces oxidative metabolism compared to nitro- or fluorophenyl derivatives, as methyl groups are less prone to Phase I reactions .
  • Receptor Affinity : The 3-chloro-4-methylphenyl group may enhance binding to serotonin or dopamine transporters, similar to 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, which inhibits dopamine reuptake .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction efficiency .
  • Temperature control : Reactions are conducted at 60–80°C to balance reactivity and byproduct formation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures >95% purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromatic proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves steric interactions between the sulfonyl group and methylated aryl rings .

Q. How can researchers screen the compound for preliminary biological activity?

  • Methodological Answer :

  • Receptor binding assays : Use radioligand displacement studies (e.g., dopamine or serotonin receptors) to measure IC50_{50} values .
  • Enzyme inhibition : Test against kinases or phosphatases using fluorogenic substrates to quantify inhibition kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. nitro substituents) influence biological activity in sulfonylpiperazine derivatives?

  • Methodological Answer :

  • Comparative SAR studies : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess changes in receptor binding affinity using isothermal titration calorimetry (ITC) .
  • Example : Nitro groups enhance π-π stacking with aromatic residues in receptor pockets, increasing potency .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB entries) to model binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of sulfonyl group interactions under physiological conditions .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :

  • Reproduce conditions : Verify solvent purity, inert atmosphere, and moisture control, as intermediates are sensitive to hydrolysis .
  • Meta-analysis : Compare datasets using standardized assays (e.g., uniform cell lines or receptor subtypes) to minimize variability .

Q. What protocols ensure the compound’s stability during long-term storage?

  • Methodological Answer :

  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the sulfonyl group .
  • Stability assays : Monitor degradation via HPLC-MS every 6 months; detect breakdown products like 2,4,5-trimethylbenzenesulfonic acid .

Q. How can researchers improve selectivity for specific biological targets?

  • Methodological Answer :

  • Proteome-wide profiling : Use affinity-based protein profiling (ABPP) to identify off-target interactions .
  • Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to block access to non-target binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

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